molecular formula C12H14O2 B12894745 (1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran CAS No. 915725-77-8

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran

Cat. No.: B12894745
CAS No.: 915725-77-8
M. Wt: 190.24 g/mol
InChI Key: PXZONPKILMXMAC-JHJMLUEUSA-N
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Description

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an ethenyl group and an ethoxy group attached to the benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the benzofuran derivative in the presence of a palladium catalyst.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group on the benzofuran ring reacts with an ethylating agent like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted benzofuran.

    Substitution: Thiol or amine-substituted benzofuran derivatives.

Scientific Research Applications

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-ethenyl-3-methoxy-1,3-dihydro-2-benzofuran: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R)-1-ethenyl-3-propoxy-1,3-dihydro-2-benzofuran: Similar structure but with a propoxy group instead of an ethoxy group.

    (1R)-1-ethenyl-3-butoxy-1,3-dihydro-2-benzofuran: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran is unique due to the specific combination of the ethenyl and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

915725-77-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C12H14O2/c1-3-11-9-7-5-6-8-10(9)12(14-11)13-4-2/h3,5-8,11-12H,1,4H2,2H3/t11-,12?/m1/s1

InChI Key

PXZONPKILMXMAC-JHJMLUEUSA-N

Isomeric SMILES

CCOC1C2=CC=CC=C2[C@H](O1)C=C

Canonical SMILES

CCOC1C2=CC=CC=C2C(O1)C=C

Origin of Product

United States

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